![molecular formula C17H18N6O2S B2467967 N-[1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl]-2-(4-oxo-3,4-dihydrochinazolin-3-yl)acetamid CAS No. 2097921-21-4](/img/structure/B2467967.png)
N-[1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl]-2-(4-oxo-3,4-dihydrochinazolin-3-yl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide” is a quinazolinone derivative . Quinazolinones are a class of nitrogenous heterocycles with various biological properties such as anti-cancer, anti-inflammatory, anti-convulsant, hypertensive, and anti-malarial types .
Synthesis Analysis
The synthesis of quinazolinone derivatives has been reported in several studies . A green protocol has been developed for the synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-phenylbenzamide derivatives in yields of 85–90% by a one-pot reaction of phthalic anhydride, anilines, and 2-aminobenzamides in ethanol under reflux for 90–120 min .Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving quinazolinone derivatives can be complex and varied. For instance, 2,3-dihydroquinazolinone derivatives can be easily oxidized to produce quinazolin-4(3H)-one analogs .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives can be analyzed using various techniques. For instance, IR and NMR spectroscopy can provide information about the functional groups and the structure of the molecule .Wissenschaftliche Forschungsanwendungen
- Forscher haben Derivate dieser Verbindung als potenzielle entzündungshemmende und schmerzlindernde Mittel untersucht . Diese Derivate können entzündliche Signalwege modulieren und Schmerzen lindern, was sie für Erkrankungen wie Arthritis und andere entzündliche Erkrankungen relevant macht.
- Einige Derivate dieser Verbindung haben eine hemmende Wirkung auf COX-1 und COX-2 gezeigt . COX-Enzyme spielen eine entscheidende Rolle bei Entzündungen und Schmerzen. Die Hemmung dieser Enzyme kann zur Behandlung von Schmerzen und entzündungsbedingten Erkrankungen hilfreich sein.
- Untersuchungen haben gezeigt, dass bestimmte Derivate antileishmaniale Eigenschaften aufweisen . Leishmaniose ist eine parasitäre Krankheit, die durch Leishmania-Arten verursacht wird, und es ist wichtig, wirksame Behandlungen zu finden. Diese Derivate könnten als potenzielle Kandidaten für die Entwicklung von Medikamenten gegen Leishmaniose dienen.
- Die Synthese von Chinazolin-4(3H)-onen, einschließlich dieser Verbindung, wurde unter Verwendung effizienter, übergangsmetallfreier Verfahren untersucht . Solche Methoden tragen zur Entwicklung neuartiger Synthesemethoden bei und erweitern den Werkzeugkasten für organische Chemiker.
Entzündungshemmende und Schmerzmittel
COX-1/2-Hemmung
Antileishmaniale Aktivität
Entwicklung synthetischer Methoden
Wirkmechanismus
The mechanism of action of quinazolinone derivatives can vary depending on their specific structure and the biological target. For instance, some quinazolinone derivatives have been found to exhibit antiproliferative activity against a variety of human cancer cells, potentially targeting tubulin inhibition .
Safety and Hazards
As with any chemical compound, safety and hazards associated with quinazolinone derivatives would depend on specific properties of the compound, including its reactivity, toxicity, and environmental impact. It’s important to handle these compounds in accordance with safety guidelines to minimize potential risks .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S/c24-16(10-23-11-18-14-4-2-1-3-13(14)17(23)25)20-12-5-7-22(8-6-12)15-9-19-26-21-15/h1-4,9,11-12H,5-8,10H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVBOHFDMQHSLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CN2C=NC3=CC=CC=C3C2=O)C4=NSN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

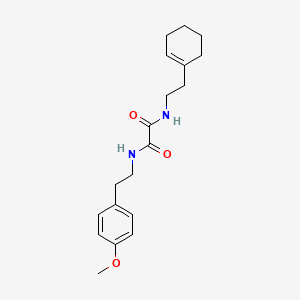
![Ethyl 4-{2-[(4-ethoxyphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2467885.png)
![1-cinnamyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2467886.png)

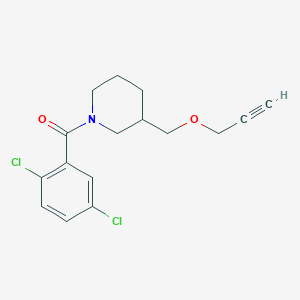
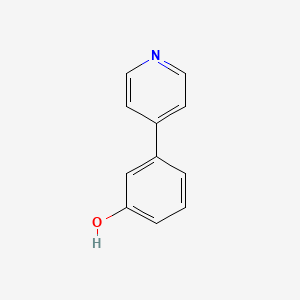
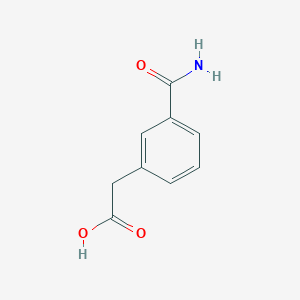
![N-Cyclopropyl-6-methoxy-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2467894.png)
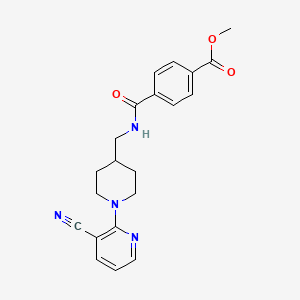


![Ethyl 5-(4-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2467903.png)

![8-Chloro-3-(4-chlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2467906.png)